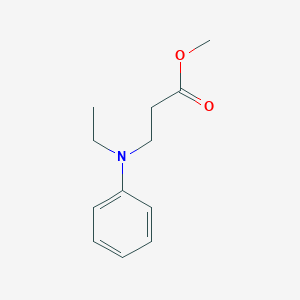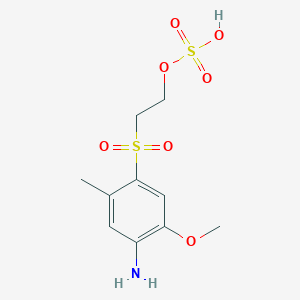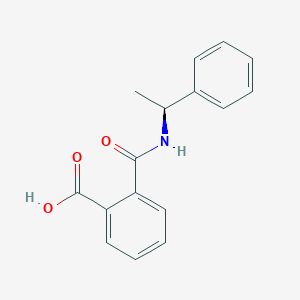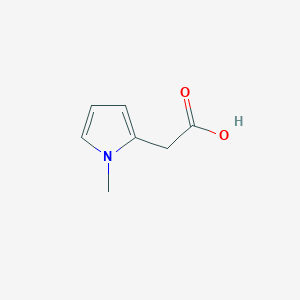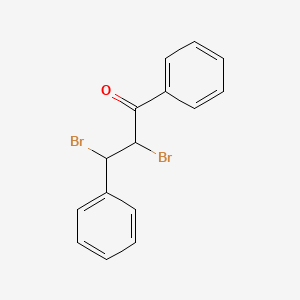
2,3-Dibromo-3-phenylpropiophenone
説明
2,3-Dibromo-3-phenylpropiophenone is a compound that is closely related to various phenylpropiophenones studied in the literature. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from studies on similar molecules. Phenylpropiophenones are a class of organic compounds that have been the subject of various chemical analyses due to their interesting structural properties and potential applications in different fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds, such as 2-hydroxy-2-methylpropiophenone, involves palladium-catalyzed reactions with aryl bromides, leading to multiple arylation through C-C and C-H bond cleavages . This suggests that similar palladium-catalyzed conditions could potentially be applied to synthesize 2,3-Dibromo-3-phenylpropiophenone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of phenylpropiophenones can be complex, with the possibility of different isomers. For example, the study of 3',4'-difluoro-2-hydroxyiminopropiophenone revealed the existence of two isomers with different biological activities and confirmed the trans-oid arrangement of the carbonyl and hydroxyimino-groups in the more active isomer . This indicates that the molecular structure of 2,3-Dibromo-3-phenylpropiophenone could also exhibit isomerism, which may influence its properties and potential applications.
Chemical Reactions Analysis
Phenylpropiophenones can undergo various chemical reactions, including electron transfer photofragmentations. For instance, photolysis of 3-phenylpropiophenones in the presence of a pyrylium salt leads to the formation of α,β-unsaturated ketones and other products through radical cation-mediated fragmentation . This suggests that 2,3-Dibromo-3-phenylpropiophenone might also participate in similar electron transfer processes, potentially yielding a range of interesting products.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylpropiophenones can be studied using various analytical techniques. For example, the crystal structure and molecular geometry of a related compound were characterized using X-ray crystallography and vibrational frequency calculations, which showed good agreement between theoretical and experimental values . Additionally, the radical scavenging activities of the compound were assessed, indicating potential antioxidant properties . These methods could be applied to 2,3-Dibromo-3-phenylpropiophenone to determine its physical and chemical properties, including its potential biological activity.
科学的研究の応用
Heterocyclic Product Formation
2,3-Dibromo-3-phenylpropiophenones have been explored for their ability to undergo reactions leading to the formation of heterocyclic products. For instance, when reacted with dimethyloxosulphonium methylide (DMOSM), these compounds eliminate both bromine and hydrogen bromide, forming αβ-unsaturated ketones. These ketones can then form cyclopropyl ketones, which, when substituted suitably, continue to react with DMOSM to yield a variety of heterocyclic products. This process was demonstrated by Donnelly, Fox, and Hoey (1979) in their study published in the Journal of The Chemical Society-Perkin Transactions 1 (Donnelly, Fox, & Hoey, 1979).
Multiple Arylation
2,3-Dibromo-3-phenylpropiophenone derivatives have also been used in the palladium-catalyzed reactions of 2-hydroxy-2-methylpropiophenone with aryl bromides. This process results in unique multiple arylation via successive C-C and C-H bond cleavages, as highlighted by Wakui et al. (2004) in the Journal of the American Chemical Society (Wakui et al., 2004).
Interaction with Phospholipid Head Groups
The interaction of 2,3-Dibromo-3-phenylpropiophenone analogues with phospholipid head groups has been studied, particularly in the context of their effects on bilayer membranes. Bechinger and Seelig (1991) explored this in Biochemistry, finding that these compounds, while leaving the bilayer structure intact, can induce structural changes at the level of the phospholipid headgroups. They observed that these compounds can rotate the N+ end of the -P-N+ dipole closer to the hydrocarbon layer in the membrane, potentially impacting the membrane's electric field and hydration layer (Bechinger & Seelig, 1991).
Synthesis of Benzodioxin Derivatives
Yavari et al. (2006) reported the synthesis of benzodioxin derivatives using a vinylphosphonium salt-mediated reaction involving alkyl propiolates and hydroxyphenols. This reaction produced a mixture of 3-methyl-2H-1,4-benzoxazin-2-one derivatives and methyl (E)-3-(2-aminophenoxy)-2-propenoates, indicating the potential of 2,3-Dibromo-3-phenylpropiophenone derivatives in synthetic organic chemistry (Yavari et al., 2006).
Bioremediation Monitoring
The compound has been indirectly linked to bioremediation efforts, particularly in monitoring biodegradation pathways. Mesarch et al. (2000) in Applied and Environmental Microbiology developed catechol 2,3-dioxygenase-specific primers for detecting and quantifying bacteria capable of degrading compounds that undergo biodegradation involving enzymes similar to those acting on 2,3-Dibromo-3-phenylpropiophenone derivatives. This research highlights its relevance in environmental monitoring and bioremediation studies (Mesarch, Nakatsu, & Nies, 2000).
Photochemical Studies
The photochemical properties of 2,3-Dibromo-3-phenylpropiophenone derivatives have also been a subject of interest. For example, Casal and Scaiano (1984) investigated the phosphorescence enhancement of β-phenylpropiophenone upon inclusion in the channels of silicalite, a hydrophobic zeolite. This study, published in the Canadian Journal of Chemistry, provides insights into the potential applications of these compounds in photochemistry and material science (Casal & Scaiano, 1984).
Safety And Hazards
2,3-Dibromo-3-phenylpropiophenone can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . Protective clothing, gloves, and eye/face protection should be worn when handling this compound . In case of exposure, immediate medical attention should be sought .
特性
IUPAC Name |
2,3-dibromo-1,3-diphenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O/c16-13(11-7-3-1-4-8-11)14(17)15(18)12-9-5-2-6-10-12/h1-10,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAGBKGGYRLVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883468 | |
| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-3-phenylpropiophenone | |
CAS RN |
611-91-6 | |
| Record name | 2,3-Dibromo-1,3-diphenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chalcone dibromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanone, 2,3-dibromo-1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromo-3-phenylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



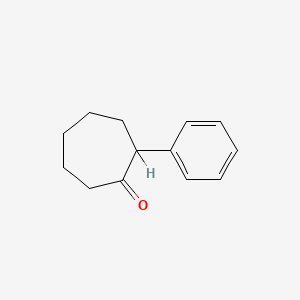
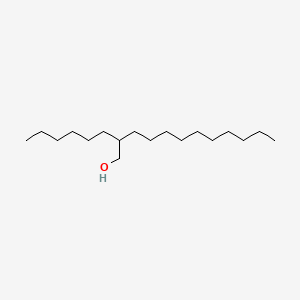

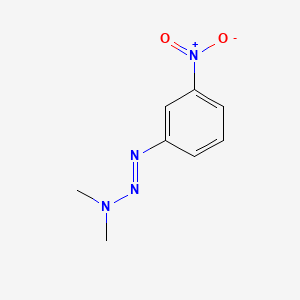
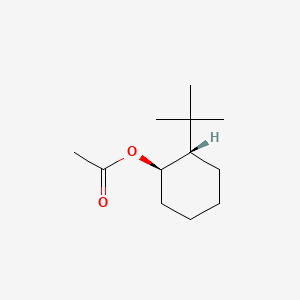
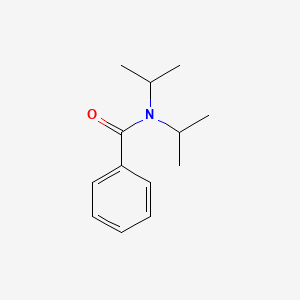
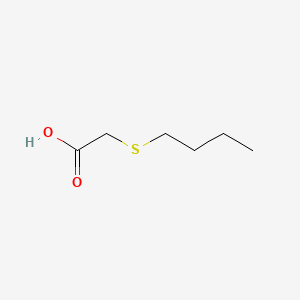
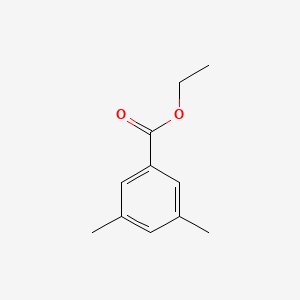
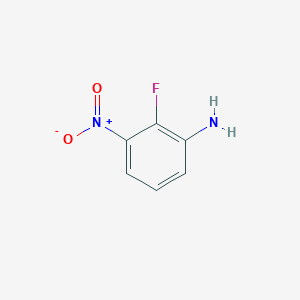
![[1,1'-Biphenyl]-4-ol, 3-(phenylazo)-](/img/structure/B1329602.png)
